molecular formula C20H21FN4O2S B6123129 4-(butan-2-yl)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide

4-(butan-2-yl)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide

Cat. No.: B6123129
M. Wt: 400.5 g/mol
InChI Key: CTXJCTBCGNUMBG-YDZHTSKRSA-N
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Description

4-(butan-2-yl)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic components, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the final condensation with benzenesulfonohydrazide. Common reagents used in these steps include hydrazine derivatives, fluorobenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more reactive molecule.

Scientific Research Applications

4-(butan-2-yl)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fluorophenyl-containing molecules. These compounds share some structural features with 4-(butan-2-yl)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide but differ in their specific functional groups and overall structure.

Uniqueness

What sets 4-(butan-2-yl)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide apart is its unique combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butan-2-yl-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-3-14(2)15-6-10-19(11-7-15)28(26,27)25-23-13-17-12-22-24-20(17)16-4-8-18(21)9-5-16/h4-14,25H,3H2,1-2H3,(H,22,24)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXJCTBCGNUMBG-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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